molecular formula C19H19N3O2S2 B12136288 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12136288
M. Wt: 385.5 g/mol
InChI Key: ANGNPFJUVIQNFN-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative featuring a 2-thioxo-2,3-dihydrothiazole core substituted with a phenyl group at position 3, an amino group at position 4, and a carboxamide moiety at position 3.

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2S2/c1-24-15-9-7-13(8-10-15)11-12-21-18(23)16-17(20)22(19(25)26-16)14-5-3-2-4-6-14/h2-10H,11-12,20H2,1H3,(H,21,23)

InChI Key

ANGNPFJUVIQNFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The Hantzsch thiazole synthesis is a classical approach for constructing the thiazole ring. For this compound, the protocol involves:

  • Step 1 : Reacting thiourea derivatives with α-bromoketones under reflux in ethanol or DMF. For example, 3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is synthesized by cyclizing thiourea with α-bromo-3-phenylpropanone.

  • Step 2 : Introducing the 4-amino group via nitration followed by catalytic hydrogenation or direct amination using ammonia under high pressure.

Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Catalysts: Triethylamine (for deprotonation)

Carboxamide Functionalization

The carboxylic acid at position 5 is converted to the carboxamide via activation and coupling:

  • Activation : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Coupling : Reacting the acyl chloride with 2-(4-methoxyphenyl)ethylamine in the presence of a base (e.g., pyridine or DIPEA).

Yield : 65–78% after purification by column chromatography.

Multi-Component One-Pot Synthesis

Three-Component Reaction

A streamlined approach reported by involves:

  • Reactants :

    • Potassium methyl cyanimidodithiocarbonate (1)

    • 2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide (2)

    • Ethanol (as solvent and nucleophile)

  • Mechanism :

    • Nucleophilic substitution forms the thiazole ring.

    • In situ cyclization and oxidation yield the 2-thioxo group.

    • The 4-amino group is introduced via ammonolysis.

Optimized Conditions :

  • Solvent: tert-Butanol

  • Temperature: 120°C (microwave-assisted)

  • Yield: 72–84%.

Solid-Phase Synthesis for Parallel Library Generation

Resin-Bound Intermediate Strategy

Solid-phase synthesis enables high-throughput production of thiazole carboxamides:

  • Step 1 : Immobilize 4-formyl-3-methoxy phenoxy resin with 2-(4-methoxyphenyl)ethylamine via reductive amination.

  • Step 2 : Cyclize immobilized thiourea intermediates with α-bromoketones (e.g., α-bromo-3-phenylpropanone) in DMF.

  • Step 3 : Cleave the product from the resin using TFA/DCM (1:1).

Advantages :

  • Reduces purification steps.

  • Achieves 85–90% purity without chromatography.

Comparative Analysis of Methods

Method Yield Complexity Purification Scalability
Hantzsch + Post-Functionalization65–78%HighColumn ChromatographyModerate
Multi-Component One-Pot72–84%ModerateRecrystallizationHigh
Solid-Phase Synthesis70–80%LowFiltrationIndustrial

Key Findings :

  • Multi-component reactions offer superior efficiency but require precise stoichiometry.

  • Solid-phase synthesis is optimal for industrial-scale production but necessitates specialized equipment.

Challenges and Optimization Strategies

Racemization at Chiral Centers

  • Issue : Partial racemization observed during thiazole cyclization using calcium carbonate.

  • Solution : Use chiral auxiliaries or enantioselective catalysts (e.g., L-proline).

Stability of Intermediates

  • Issue : The 4-aminothiazole intermediate is hygroscopic and prone to decomposition.

  • Solution : Store intermediates under inert gas (N₂/Ar) at –20°C .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions often involve reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, an amide linkage, and a methoxy-substituted phenyl group. The synthesis typically involves multiple steps, including condensation and reduction reactions. One common method is the Schiff base reduction route, which allows for the formation of the thiazole structure from simpler precursors. In industrial settings, automated reactors may be employed to enhance yield and purity during production.

Chemistry

  • Building Block : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its unique functional groups facilitate various chemical reactions.

Biology

  • Biological Activity : Investigated for its potential antimicrobial and anticancer properties. Thiazole derivatives are known for their pharmacological activities, making this compound a candidate for further exploration in biological research.

Medicine

  • Therapeutic Potential : Explored for its potential applications in treating various diseases, particularly cancers. Preliminary studies suggest that it may inhibit specific enzymes or receptors associated with tumor growth and proliferation.

Industry

  • Material Development : Utilized in developing new materials with specific properties, such as polymers and dyes. Its unique chemical structure can impart desirable characteristics to industrial products.

Research indicates significant anticancer properties associated with this compound. For example:

CompoundCell LineIC50 (µM)
4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl...U87 (glioblastoma)<10
4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl...MDA-MB-231 (breast cancer)<20

The presence of electron-donating groups like methoxy enhances binding affinity to target proteins, improving anticancer activity.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the thiazole ring and substituent groups significantly influence biological activity:

  • Thiazole Ring Modifications : Various substituents can enhance or reduce activity.
  • Phenyl Substituents : Methoxy groups at specific positions on the phenyl ring are crucial for maintaining high levels of activity.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Antitumor Studies : A study demonstrated potent antitumor activity against several cancer cell lines, suggesting a promising avenue for drug development.
  • Antioxidant Studies : Investigations into similar compounds revealed significant antioxidant activities surpassing established antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

The compound’s closest analogs differ in substituents on the thiazole ring or the carboxamide side chain. Key comparisons include:

Compound Name Substituents (Positions) Key Structural Differences Biological Activity (if reported) Reference
4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1b) 3-phenyl, 5-carboxamide (no side chain) Lacks 2-(4-methoxyphenyl)ethyl group Anticancer (HepG-2: IC₅₀ not reported)
4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide 4-ethoxyphenyl carboxamide Ethoxy vs. methoxy in side chain Not reported
5-Thiazolecarboxamide, 4-amino-2,3-dihydro-N-methyl-3-phenyl-2-thioxo- (CAS 64686-87-9) N-methyl carboxamide Shorter alkyl chain (methyl vs. phenethyl) Synthetic route available
4-amino-N-(4-methoxyphenyl)-2-methylsulfanyl-1,3-thiazole-5-carboxamide (CAS 63237-97-8) 2-methylsulfanyl instead of 2-thioxo Thioether vs. thione at position 2 Not reported

Key Observations :

  • Side Chain Modifications : The 2-(4-methoxyphenyl)ethyl group in the target compound enhances hydrophobicity and steric bulk compared to simpler analogs like 1b or N-methyl derivatives . This may improve membrane permeability or target binding.
  • Electron-Donating vs. Electron-Withdrawing Groups : Fluorinated analogs (e.g., 1c-1e in ) replace the phenyl group with fluorophenyl, introducing electron-withdrawing effects that could modulate electronic properties and bioactivity .
  • Thione vs. Thioether : The 2-thioxo group in the target compound may engage in hydrogen bonding or metal coordination, unlike thioether derivatives (e.g., CAS 63237-97-8) .

Biological Activity

The compound 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features a thiazole ring, a methoxy-substituted phenyl group, and an amide linkage. The presence of these functional groups is crucial for its biological activity.

The biological activity of 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various cellular processes such as apoptosis, cell proliferation, and enzyme inhibition.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Receptor Binding : It may bind to specific receptors that regulate cell signaling pathways associated with growth and survival.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-...U87 (glioblastoma)<10
4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-...MDA-MB-231 (breast cancer)<20

Studies have shown that the presence of electron-donating groups like methoxy enhances the compound's activity against cancer cells by improving binding affinity to target proteins .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications in the thiazole ring and substituent groups significantly influence the biological activity of these compounds:

  • Thiazole Ring Modifications : The presence of various substituents on the thiazole ring can enhance or reduce activity.
  • Phenyl Substituents : Methoxy groups at specific positions on the phenyl ring are critical for maintaining high levels of activity .

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Antitumor Studies : A study demonstrated that thiazole derivatives with methoxy groups exhibited potent antitumor activity against several cancer cell lines, suggesting a promising avenue for drug development .
  • Antioxidant Studies : Another investigation into similar compounds revealed significant antioxidant activities, surpassing those of established antioxidants like ascorbic acid .

Q & A

Q. What are the recommended synthetic routes for 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted amines and carboxamide precursors. For example, analogous thiazole derivatives are synthesized via solvent-free methods (e.g., neat stirring or fusion) or microwave-assisted reactions using catalysts like Al₂O₃ . Optimization of substituents (e.g., methoxy or halogen groups) on aromatic rings can improve yields up to 95%, as seen in structurally similar compounds . Key factors include temperature control (e.g., 80–100°C for cyclization) and purification via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this thiazole derivative?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and thioxo sulfur environments .
  • FT-IR : Confirm carbonyl (1650–1700 cm⁻¹), thioamide (1250–1300 cm⁻¹), and NH stretches (3200–3400 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., theoretical vs. experimental deviations ≤0.3%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Begin with in vitro antimicrobial (MIC assays) or anticancer (MTT/PI staining) screens. Thiazole derivatives often target enzymes like dihydrofolate reductase (DHFR) or tubulin, requiring dose-response curves (1–100 µM) and positive controls (e.g., methotrexate) . Solubility limitations in aqueous buffers may necessitate DMSO vehicles (<1% v/v) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT/B3LYP) model reaction pathways, identifying energy barriers for cyclization or substituent effects. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce development time by 50% . Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2, guiding SAR studies .

Q. How to resolve contradictions in reported biological activity data for thiazole derivatives?

  • Methodological Answer :
  • Dose-Response Validation : Ensure activity is concentration-dependent and reproducible across cell lines (e.g., HeLa vs. MCF-7) .
  • Off-Target Profiling : Use kinome-wide screening or proteomics to identify unintended interactions .
  • Comparative SAR : Test analogs with modified substituents (e.g., replacing 4-methoxy with 4-Cl) to isolate pharmacophore contributions .

Q. What strategies enhance the metabolic stability and bioavailability of this compound?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or phosphate groups to improve solubility, as seen in ethyl carboxylate analogs .
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., methoxy demethylation) using liver microsomes .
  • LogP Optimization : Adjust lipophilicity via substituents (e.g., fluorophenyl groups) to balance membrane permeability and aqueous solubility .

Q. How to design a robust SAR study for this compound’s anticancer activity?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with variations in the thiazole core (e.g., oxadiazole replacement) or substituents (e.g., 4-fluoro vs. 4-methoxy) .
  • In Vitro/In Vivo Correlation : Validate hits in xenograft models with pharmacokinetic monitoring (Cmax, AUC) .
  • Mechanistic Profiling : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., apoptosis vs. autophagy) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Answer : Transition from batch to flow chemistry for improved heat/mass transfer. For example, microwave-assisted continuous flow reactors achieve >90% yields for thiazole intermediates .

Q. What are the best practices for characterizing tautomeric forms of the thioxo group?

  • Answer : Use X-ray crystallography to resolve tautomerism (e.g., thione vs. thiol forms). Dynamic NMR (VT-NMR) can also track tautomeric shifts in solution .

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